2,8-Dichlorodibenzo-P-dioxin

説明

Synthesis Analysis

TCDD and its congeners, including 2,8-Dichlorodibenzo-p-dioxin, are often produced as contaminants in the synthesis of chlorinated phenols, particularly during the manufacture of herbicides like 2,4,5-trichlorophenoxyacetic acid. The synthesis process involves uncontrolled exothermic reactions that can lead to the formation of these dioxins (Poland & Glover, 1973).

Molecular Structure Analysis

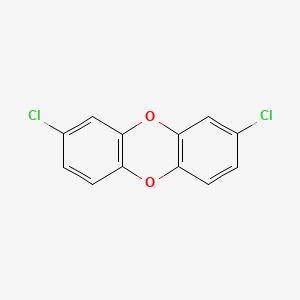

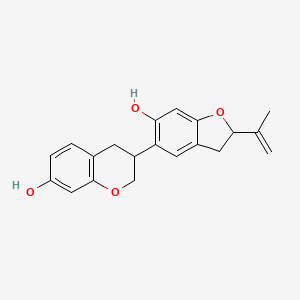

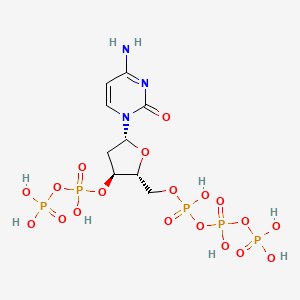

The molecular structure of 2,8-Dichlorodibenzo-p-dioxin consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. This structure is pivotal in determining its biological activity and environmental impact. The presence and position of chlorine atoms at the 2 and 8 positions significantly influence the compound's physical and chemical behavior.

Chemical Reactions and Properties

2,8-Dichlorodibenzo-p-dioxin participates in various chemical reactions due to its reactive chlorine atoms and aromatic rings. It is known for its ability to induce certain enzymes like δ-aminolevulinic acid synthetase and aryl hydrocarbon hydroxylase, reflecting its biological activity and potential toxicity (Poland et al., 1973).

Physical Properties Analysis

Dioxins, including 2,8-Dichlorodibenzo-p-dioxin, are typically characterized by low water solubility and high lipid solubility. This lipophilicity contributes to their persistence in the environment and accumulation in biological tissues, particularly in adipose tissue.

Chemical Properties Analysis

The chemical properties of 2,8-Dichlorodibenzo-p-dioxin are influenced by its chlorinated dioxin structure. It exhibits high stability and resistance to degradation, contributing to its long-lasting environmental presence. Its interaction with the aryl hydrocarbon receptor in biological systems underpins many of its toxic effects, including enzyme induction and DNA interaction (Elferink & Whitlock, 1990).

科学的研究の応用

1. Determination of 2,8-dichlorodibenzo-p-dioxin in Consumer Products

- Application Summary : A method was developed for the identification and quantification of 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) in toothpaste and mouthwash consumer products .

- Methods of Application : Liquid–liquid extraction and solid-phase extraction were used in the sample preparation . The limit of detection was 0.96 ng/g in toothpaste and 0.83 ng/g in mouthwash .

- Results or Outcomes : The accuracy represented by relative errors was less than 12.5 %. The intra-day and inter-day precision, which are represented by the relative standard deviation values, were within 11.2 and 10.6 %, respectively .

2. Aerobic Degradation of Dichlorinated Dibenzo-p-dioxin

- Application Summary : The aerobic catabolic competence of dioxin-degrading bacterial strains isolated from a polluted soil in the tropics were explored .

- Methods of Application : Isolation of bacteria occurred after 12 months of consecutive enrichment, with dioxin congeners serving as the only sources of carbon and energy .

- Results or Outcomes : The overall percentage removal of dibenzofuran (DF) by strain SS2 was 93.87%; while corresponding values for 2,8-dichlorodibenzofuran (2,8-diCDF) and 2,7-dichlorodibenzo- p -dioxin (2,7-diCDD) were 86.22% and 82.30% respectively .

3. Photo-polymerization of Triclosan

- Application Summary : This study focused on the identification of polymerized products at high triclosan concentration and on the mechanism of photoreaction .

- Methods of Application : Five dimmers and two trimers of triclosan were detected by liquid chromatography-mass spectrum analysis . 2,8-dichlorodibenzo-p-dioxin was also identified by comparing with an authentic standard .

- Results or Outcomes : Relatively low pH and high concentration favored the polymerization of triclosan . Three main routes of photoreaction were postulated, namely dechlorination, ring closure, and polymerization .

4. Transformation of Triclosan

- Application Summary : Triclosan (TCS) is a broad-spectrum antibacterial agent widely used in household and personal care products and is frequently detected in the environment . TCS could be converted to the more toxic compound 2,8-dichlorodibenzo-p-dioxins (2,8-DCDD) in photochemical reactions and incineration processes .

5. Ligand-Activated Transcriptional Activator

- Application Summary : 2,8-Dichlorodibenzo-P-dioxin can act as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

- Results or Outcomes : It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

6. Aqueous Photochemistry of Triclosan

- Application Summary : This study focused on the aqueous photochemistry of triclosan .

- Results or Outcomes : Both 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) and 2,4-dichlorophenol (2,4-DCP) are produced . The 2,8-DCDD and 2,4-DCP also are photolabile and, thus, are intermediates . The yields for 2,8-DCDD and 2,4-DCP ranged from 3 to 12% depending on the conditions employed .

Safety And Hazards

特性

IUPAC Name |

2,8-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWJCKBJUQDYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872019 | |

| Record name | 2,8-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichlorodibenzo-P-dioxin | |

CAS RN |

38964-22-6 | |

| Record name | 2,8-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38964-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPA391PZI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B1219753.png)

![[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-(2,4-dinitrophenyl)sulfanylpurin-6-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B1219759.png)